

Mianserin receptor binding affinity Ki values

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Compound Focus: Mianserin

CAS No.: 24219-97-4

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Mianserin's Receptor Binding Profile

Receptor	Ki (nM)	Species	Action / Notes
5-HT _{2A}	1.6 – 55	Human	Antagonist/Inverse Agonist [1]
5-HT _{2C}	0.63 – 6.5	Human	Antagonist/Inverse Agonist [1]
5-HT _{1F}	13	Human	Agonist (Unexpected) [1] [2]
5-HT _{1E}	-	Human	Agonist (EC ₅₀ = 123.3 nM) [2]
5-HT ₇	48 – 56	Human	Antagonist/Inverse Agonist [1]
5-HT ₃	5.8 – 300	Rodent	Antagonist/Inverse Agonist [1]
5-HT ₆	55 – 81	Human	Antagonist/Inverse Agonist [1]
H ₁	0.30 – 1.7	Human	Inverse Agonist (Strong) [1]
α _{2C}	3.8	Human	Antagonist [1]
α _{2A}	4.8	Human	Antagonist [1]

Receptor	Ki (nM)	Species	Action / Notes
α_1	34	Human	Antagonist [1]
NET	71	Human	Norepinephrine Transporter Inhibitor [1]
κ -Opioid	530 (EC ₅₀)	Human	Partial Agonist [3] [1]

Key Experimental Methodologies

The data in the table above was generated using standard pharmacological techniques. The following are detailed protocols for key experiments used to characterize **Mianserin**'s activity.

Radioligand Binding Assay (Competition Experiment)

This protocol is used to determine the affinity (Ki) of an unlabeled drug like **Mianserin** by measuring its ability to compete with a known radiolabeled ligand for the receptor binding site.

- **Membrane Preparation:** Prepare cell membranes expressing the target human receptor (e.g., CHO-K1 cells stably transfected with the receptor of interest). Homogenize cells, centrifuge at low speed (e.g., 1,000×g) to remove debris, and then centrifuge the supernatant at high speed (e.g., 32,000×g) to pellet the membranes. Resuspend the membrane pellet in a suitable buffer (e.g., HEPES/NaOH with EDTA) and store at -80°C [3].
- **Assay Setup:** In a reaction tube, combine:
 - **Test Compound:** A range of concentrations of **Mianserin**.
 - **Radioligand:** A single, fixed concentration of a receptor-specific radiolabeled ligand (e.g., [3H]LSD for 5-HT receptors).
 - **Membrane Preparation:** A fixed amount of the prepared membranes.
 - **Assay Buffer:** Bring to volume with an appropriate buffer to ensure consistent pH and ion concentration.
- **Incubation:** Allow the competition reaction to proceed until equilibrium is reached. This typically involves incubating the tubes at room temperature or 37°C for a specified time (e.g., 60-90 minutes) [3].
- **Separation and Measurement:** Terminate the reaction by rapid filtration under vacuum through glass-fiber filters (e.g., GF/B filters) to trap the membrane-bound radioligand. Wash the filters several

times with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter [3].

- **Data Analysis:** The resulting data (cpm of radioactivity vs. log concentration of **Mianserin**) is analyzed using non-linear regression to determine the IC_{50} (concentration that inhibits 50% of specific radioligand binding). The K_i is then calculated from the IC_{50} using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant [3].

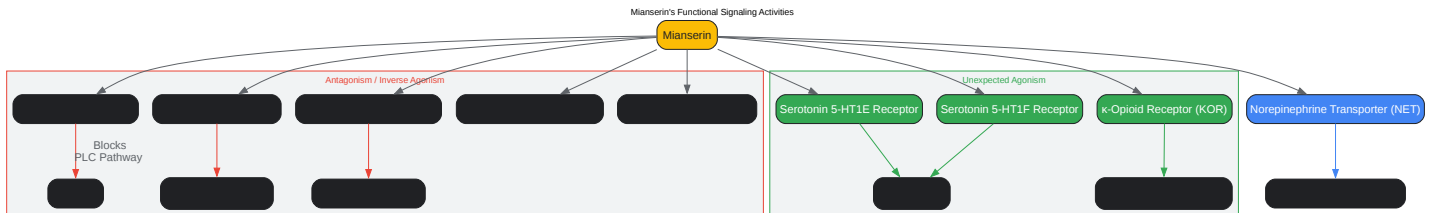
Functional Assay: G Protein Activation (BRET)

This assay measures the activation of a receptor by a ligand in live cells, which is crucial for identifying agonists like **Mianserin**'s action at 5-HT_{1E} and κ -Opioid receptors.

- **Cell Preparation:** Culture cells (e.g., HEK293T) transiently or stably co-transfected with:
 - The target receptor (e.g., 5-HT_{1E}R).
 - A **G α subunit** tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc8).
 - A **G γ subunit** tagged with a fluorescent acceptor (e.g., enhanced green fluorescent protein, eGFP). The G β subunit is untagged [2].
- **Stimulation and Reading:** Seed the transfected cells into a white-walled microplate. On the day of the assay, add a cell-permeable luciferase substrate (e.g., coelenterazine 400a). Then, stimulate the cells with varying concentrations of **Mianserin** and immediately measure the BRET signal. The BRET ratio is calculated as the emission of the acceptor (e.g., eGFP at 510-540 nm) over the emission of the donor (e.g., Rluc8 at 390-450 nm) [2].
- **Signal Interpretation:** Upon receptor activation, the G protein heterotrimer dissociates, increasing the distance between the donor and acceptor tags and causing a **decrease in the BRET ratio**. This decrease is used as a direct measure of G protein activation [2].
- **Data Analysis:** The dose-response curves (BRET ratio vs. log concentration of **Mianserin**) are plotted and fitted to determine the potency (EC_{50}) and efficacy (maximal response) of **Mianserin** at the target receptor [2].

Mianserin's Signaling Pathways

The diagram below illustrates the complex and unexpected functional activities of **Mianserin** at different receptor types, moving beyond simple binding.



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This diagram captures the key signaling consequences of **Mianserin**'s binding:

- **Antagonism/Inverse Agonism (Red):** **Mianserin** blocks several key receptors, leading to effects like sedation and disinhibition of neurotransmitter release.
- **Unexpected Agonism (Green):** **Mianserin** activates 5-HT_{1E}, 5-HT_{1F}, and κ-Opioid receptors, inhibiting cAMP production and stimulating MAPK signaling.
- **Reuptake Inhibition (Blue):** **Mianserin** blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.

Research Implications and Conclusions

The receptor profile of **Mianserin** has several important implications:

- **Mechanism of Action:** Its therapeutic antidepressant effect is likely due to a combination of **norepinephrine reuptake inhibition** and **blockade of inhibitory α₂-adrenergic receptors** and specific serotonin receptors (e.g., 5-HT_{2A/2C}, 5-HT₇), which together enhance monoaminergic neurotransmission [1] [4].
- **Side Effect Profile:** The strong **H₁ receptor inverse agonism** explains the common side effect of sedation, especially at treatment initiation [1].

- **Novel and Unexpected Activities:** Recent research revealing **Mianserin's agonist activity at 5-HT_{1E/1F}** receptors provides a plausible mechanism for its clinically observed antimigraine properties [2]. Its **partial agonism at the κ-Opioid receptor** may also contribute to its analgesic and antidepressant effects, a property shared with some tricyclic antidepressants [3] [1].
- **Anti-inflammatory Effects:** Evidence suggests **Mianserin** has anti-inflammatory properties that can inhibit toll-like receptor (TLR) signaling and cytokine production. Importantly, this activity may be **independent of its binding to 5-HT receptors**, indicating a potentially separate mechanism of action [5].

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